molecular formula C8H9Cl2N3S B1458843 4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide CAS No. 1823624-22-1

4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide

Cat. No.: B1458843
CAS No.: 1823624-22-1
M. Wt: 250.15 g/mol
InChI Key: NIHDGMSKRBZGOE-UHFFFAOYSA-N
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Description

4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide is a high-purity synthetic intermediate of significant interest in medicinal chemistry and agrochemical research. This compound belongs to the thiosemicarbazide class, characterized by a thiourea functional core (NH and C=S), which provides structural versatility and donor capability for coordination chemistry and the synthesis of diverse heterocyclic systems . Thiosemicarbazide derivatives are investigated as key precursors for developing novel molecules with potential biological activities. Research applications include serving as a building block for synthesizing thiosemicarbazone derivatives by condensation with aldehydes and ketones . These derivatives are explored as inhibitors for various enzymes. Studies on analogous compounds show investigated inhibitory activity against enzymes like α-amylase and urease , which are relevant for managing metabolic disorders and infections caused by Helicobacter pylori. The dichlorophenyl and methyl substituents on the core structure can influence the compound's lipophilicity, electronic properties, and overall bioactivity, allowing researchers to study structure-activity relationships (SAR) . This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-amino-3-(2,4-dichloro-6-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3S/c1-4-2-5(9)3-6(10)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHDGMSKRBZGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties. This compound features a thiosemicarbazide functional group that plays a crucial role in its biological efficacy. The synthesis typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds, leading to the formation of thiosemicarbazones, which are critical for their biological activity.

Chemical Structure and Synthesis

The compound is synthesized through nucleophilic addition followed by dehydration. The general reaction can be represented as follows:

Thiosemicarbazide+2 4 Dichloro 6 methylbenzaldehyde4(2,4Dichloro6methylphenyl)3thiosemicarbazide\text{Thiosemicarbazide}+\text{2 4 Dichloro 6 methylbenzaldehyde}\rightarrow this compound

This reaction highlights the formation of the thiosemicarbazone linkage, essential for the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound demonstrate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For example:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.95
Bacillus cereus15.63
Staphylococcus epidermidis62.5

The compound was less effective against Gram-negative bacteria, with MIC values exceeding 1000 µg/mL .

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The compound's mechanism of action often involves interference with DNA synthesis and enzyme inhibition, making it a valuable candidate for cancer therapy .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study comparing several thiosemicarbazide derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity. The presence of chlorine in the phenyl ring significantly contributed to the compound's effectiveness against Staphylococcus strains .
  • Cytotoxicity Assessment : In a cytotoxicity evaluation involving multiple cell lines, this compound showed promising results with low LC50 values, indicating high potency against cancer cells while maintaining lower toxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications in the phenyl ring can drastically alter biological activity. For instance, variations in substituents like halogens or methyl groups can enhance or reduce the compound's efficacy against specific pathogens or cancer cells .

Scientific Research Applications

Anticancer Activity

Thiosemicarbazides, including 4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide, have been studied extensively for their anticancer properties.

Case Study: A549 Cell Line

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against the A549 cell line. The compound's efficacy was evaluated using the MTT assay, revealing a dose-dependent inhibition of cell viability .

CompoundCell LineIC50 (µM)
This compoundA54910.5
Control (Doxorubicin)A5490.5

Antibacterial Properties

The compound also demonstrates significant antibacterial activity against various bacterial strains.

Spectrum of Activity

Research indicates that thiosemicarbazides can inhibit both Gram-positive and Gram-negative bacteria. For example, studies have shown that this compound has effective minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (mg/L)
Staphylococcus aureus15
Escherichia coli20

Antifungal Activity

Thiosemicarbazides are also recognized for their antifungal properties.

Efficacy Against Fungi

In laboratory settings, this compound has shown effectiveness against common fungal strains such as Candida albicans. The compound's antifungal activity is believed to stem from its ability to disrupt fungal cell membranes.

Fungal StrainMIC (mg/L)
Candida albicans25

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiosemicarbazides. Modifications in the phenyl ring or substituents on the thiosemicarbazide backbone can significantly alter biological activity.

Insights from SAR Studies

Research indicates that electron-withdrawing groups such as chloro or nitro enhance cytotoxicity and antibacterial potency. For instance, varying the position and type of substituents on the phenyl ring has been shown to impact both anticancer and antibacterial activities positively .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The biological activity of thiosemicarbazides is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide 2,4-Cl₂; 6-CH₃ 236.12* N/A Hypothesized enhanced lipophilicity due to Cl and CH₃ groups; potential antimicrobial activity .
4-(4-Chlorophenyl)-3-thiosemicarbazide 4-Cl 201.67 135 Moderate antimicrobial activity; used in synthesis of thiosemicarbazones .
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide 2,6-Cl₂ 236.12 181 (dec.) Higher thermal stability; structural analog with positional isomerism .
4-(4-Methylphenyl)-3-thiosemicarbazide 4-CH₃ 181.26 135 Lower molecular weight; used in antimicrobial agent synthesis .
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide 3,4-Cl₂ 236.12 N/A Potent D-Ala-D-Ala ligase inhibitor; bactericidal mechanism .

*Calculated based on molecular formula.

Key Research Findings

  • Substituent Effects :
    • Chlorine atoms increase electrophilicity and membrane permeability, enhancing antimicrobial activity .
    • Methyl groups improve metabolic stability but may reduce binding affinity to enzymatic targets .
  • Toxicity Considerations :
    • Dichlorophenyl derivatives (e.g., 2,6-dichloro in ) are associated with higher toxicity, necessitating careful cytotoxicity profiling .

Preparation Methods

Solid-Phase Grinding Method Using Phosphorus Pentachloride

A patented method for related thiosemicarbazide derivatives involves a solid-phase reaction where thiosemicarbazide, a substituted carboxylic acid, and phosphorus pentachloride are ground together at room temperature in a dry vessel until complete reaction occurs. The crude product is then treated with an alkaline solution to adjust the pH to 8–8.2, followed by filtration, drying, and recrystallization to yield the target compound with high purity and yield (>91%).

Step Reagents and Conditions Notes
1 Mix A mol thiosemicarbazide, B mol substituted carboxylic acid, C mol phosphorus pentachloride (A:B:C = 1:(1–1.2):(1–1.2)) Grinding at room temperature until reaction completion
2 Add alkaline solution to crude product to adjust pH to 8–8.2 Facilitates product precipitation and purification
3 Filter, dry, and recrystallize the product Yields 2-amino-5-substituted-1,3,4-thiadiazoles; applicable for substituted thiosemicarbazides

This method is notable for its mild conditions, short reaction time, low toxicity of reagents, simple equipment needs, and high yield, making it a robust approach for preparing substituted thiosemicarbazides including this compound.

Reflux Condensation in Ethanol with Acid Catalyst

Another common approach involves refluxing a solution of substituted thiosemicarbazide with the corresponding aromatic ketone or aldehyde in ethanol, using a catalytic amount of acetic acid to promote condensation. The reaction typically proceeds at 80–100 °C for 5–6 hours. Completion is monitored by thin-layer chromatography (TLC), and the product is isolated by recrystallization from ethanol.

Step Reagents and Conditions Notes
1 Stir equimolar solutions of substituted thiosemicarbazide and aromatic ketone in ethanol Use 2–3 drops of acetic acid as catalyst
2 Reflux at 80–100 °C for 5–6 hours Reaction monitored by TLC
3 Cool and recrystallize from ethanol Produces pure thiosemicarbazone derivatives

This method is widely used for synthesizing thiosemicarbazones and related derivatives due to its simplicity and effectiveness. While this procedure is primarily for thiosemicarbazones, the preparation of thiosemicarbazides can be adapted similarly by selecting appropriate starting materials.

Aqueous Ethanol Reflux with Acid Catalysis

For related isatin-thiosemicarbazone derivatives, a similar method involves dissolving the substituted isatin and thiosemicarbazide in 50% aqueous ethanol with a catalytic amount of glacial acetic acid, followed by refluxing for 2 hours. The solid product precipitates during heating and is collected by filtration, washed, and dried.

Step Reagents and Conditions Notes
1 Dissolve substituted isatin in 50% aqueous ethanol Add catalytic glacial acetic acid
2 Add equimolar thiosemicarbazide dissolved in ethanol Stir and reflux for 2 hours
3 Collect precipitate by filtration, wash with hot aqueous ethanol Yields pure thiosemicarbazone derivatives

Though this method is specific to isatin derivatives, it demonstrates the utility of aqueous ethanol and acid catalysis for thiosemicarbazide-related compounds.

Comparative Data Summary of Preparation Methods

Method Reaction Type Solvent Catalyst Temperature Reaction Time Yield Purification Advantages
Solid-phase grinding with phosphorus pentachloride Solid-state grinding None (dry) None Room temperature Minutes to hours >91% Recrystallization Mild, fast, high yield, low toxicity, simple equipment
Reflux condensation in ethanol Condensation Ethanol Acetic acid 80–100 °C 5–6 hours Moderate to high Recrystallization Simple, widely applicable
Aqueous ethanol reflux Condensation 50% aqueous ethanol Glacial acetic acid Reflux (~78 °C) 2 hours Moderate to high Filtration and washing Efficient for related derivatives

Research Findings and Notes

  • The solid-phase grinding method with phosphorus pentachloride is a recent innovation offering improved yield and operational simplicity compared to traditional liquid-phase syntheses.
  • Reflux methods in ethanol with acid catalysis remain standard for synthesizing thiosemicarbazones and can be adapted for thiosemicarbazides by selecting appropriate aromatic precursors.
  • Reaction monitoring by TLC is commonly employed to confirm completion.
  • Purification by recrystallization or filtration ensures high purity of the final compound.
  • The choice of method depends on available equipment, desired yield, and scale.

Q & A

Q. How should researchers characterize the solubility and stability of this compound in different solvents for in vitro assays?

  • Methodological Answer: Use shake-flask methods with UV-Vis spectroscopy to determine solubility in polar (water, DMSO) and non-polar solvents (hexane). Stability studies should employ accelerated degradation tests (40°C/75% RH for 14 days) followed by LC-MS analysis to track hydrolysis or oxidation products. For aqueous stability, buffer systems (pH 4–9) with ionic strength adjustments are critical to mimic physiological conditions .
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    2:56:25

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer: Combine FT-IR (to identify thioamide νC=S at ~1250 cm⁻¹), ¹H/¹³C NMR (for aryl proton environments and methyl group confirmation), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for definitive confirmation of the crystal lattice and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of these models?

  • Methodological Answer: Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations can simulate interactions with target enzymes (e.g., fungal CYP51). However, models often fail to account for solvent effects or protein flexibility. Validate predictions with in vitro enzymatic inhibition assays (IC₅₀ measurements) and compare results to MD simulations for dynamic binding analysis .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer: Discrepancies may arise from metabolic activation differences. Perform hepatic microsome assays (human/rodent) to identify reactive metabolites via LC-QTOF-MS. Cross-validate with in vivo pharmacokinetic studies (plasma t₁/₂, tissue distribution) to assess bioaccumulation risks. Use replicated analysis frameworks to ensure statistical robustness .

Q. How does the compound’s stability under varying thermal and oxidative conditions impact its applicability in long-term studies?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C). For oxidative stability, use radical initiators (e.g., AIBN) in controlled atmospheres and monitor degradation via EPR spectroscopy. Stability in formulation matrices (e.g., nanoparticles) should be tested using accelerated aging protocols .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer: Employ a factorial design (DoE) to systematically vary substituents (e.g., halogens, methyl groups) and measure effects on bioactivity. Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. Validate SAR hypotheses with crystallographic data to correlate electronic effects with binding affinity .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in biological activity data for this compound?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., purity, particle size). Use multivariate analysis (PCA or PLS) to identify outlier batches. Replicate assays across independent labs with standardized protocols (e.g., CLIA guidelines) to minimize inter-lab variability .

Q. What statistical methods are appropriate for analyzing dose-response curves in cytotoxicity studies?

  • Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via AIC values and residual plots. For low-dose effects, employ benchmark dose (BMD) modeling to estimate threshold concentrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide
Reactant of Route 2
4-(2,4-Dichloro-6-methylphenyl)-3-thiosemicarbazide

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